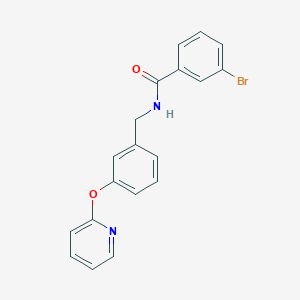

3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide

描述

3-Bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a brominated benzamide derivative featuring a pyridin-2-yloxy-substituted benzyl group.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O2/c20-16-7-4-6-15(12-16)19(23)22-13-14-5-3-8-17(11-14)24-18-9-1-2-10-21-18/h1-12H,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTLIUWKGYYBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide typically involves the condensation of 3-bromobenzoyl chloride with 2-aminopyridine. This reaction is carried out under standard condensation reaction conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using advanced chromatographic techniques to ensure high purity of the final product.

化学反应分析

Types of Reactions

3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Condensation Reactions: It can form imides and other condensation products when reacted with suitable reagents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

科学研究应用

Synthesis and Structural Analysis

3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide can be synthesized through condensation reactions involving 3-bromobenzoyl chloride and 2-aminopyridine. The resultant compound exhibits a complex structure that includes a bromine atom and a pyridine moiety, which are critical for its biological activity. The synthesis process typically involves purification methods such as column chromatography to isolate the desired product in good yields .

Biological Activities

1. Enzyme Inhibition:

Research has indicated that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in various diseases. For instance, derivatives of benzamides have shown potential as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in the treatment of Alzheimer's disease . The ability of these compounds to inhibit such enzymes suggests their therapeutic potential in neurodegenerative disorders.

2. Antitubercular Activity:

The compound has also been explored for its antitubercular properties. Studies have synthesized various substituted benzamide derivatives that demonstrated significant activity against Mycobacterium tuberculosis, with some compounds exhibiting low micromolar IC50 values, indicating strong efficacy against this pathogen . This highlights the potential of this compound as a lead compound for developing new anti-tubercular agents.

3. Cardiovascular Applications:

Another area of interest is the compound's role as an HDL cholesterol stimulant. Similar carboxamide compounds have been reported to aid in the treatment of dyslipidemia and cardiovascular diseases by enhancing HDL cholesterol levels . This application positions this compound as a candidate for further investigation in cardiovascular therapeutics.

Case Studies

作用机制

The mechanism of action of 3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets and pathways. The pyridin-2-yloxy group can interact with biological receptors or enzymes, modulating their activity. The benzamide core can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

A. Halogen and Heterocyclic Modifications

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35): Substitution: Bromine at the 4-position and fluorine at the 3-position on the benzamide ring, coupled with a 6-methylpyridin-2-yl group. Physicochemical Properties: Molecular weight 310 g/mol (GC-MS data), 81% synthesis yield. Key Difference: Fluorine enhances electronegativity and metabolic stability compared to non-fluorinated analogs .

3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (36) :

- Substitution: Bromine at 3-position and fluorine at 5-position.

- Impact: Altered electronic distribution may affect binding to hydrophobic pockets in target proteins .

B. Extended Heterocyclic Systems 1. ZINC33268577 (3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide): - Structural Feature: Incorporates a pyrido-pyrimidinone ring system. - Pharmacophore Comparison: - Shape Tanimoto = 0.803 (vs. tivozanib), indicating high shape similarity. - Color Tanimoto = 0.256 (vs. tivozanib), reflecting divergent chemical group arrangements. - Hydrogen Bonding: 1 donor, 5 acceptors vs. tivozanib’s 2 donors and 7 acceptors, suggesting reduced polar interactions .

RIZ 021 (3-bromo-N-[4-(2-pyridinyl)-2-thiazolyl]-benzamide): Structural Feature: Thiazole ring replaces the pyridin-2-yloxy group.

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | Key Structural Feature |

|---|---|---|---|---|---|

| Target Compound | 397.23* | 1 | 5 | 6 | Pyridin-2-yloxy benzyl |

| ZINC33268577 | ~530* | 1 | 5 | 5 | Pyrido-pyrimidinone |

| 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) | 310 | 1 | 3 | 3 | 6-Methylpyridin-2-yl, fluorine |

| 3-Bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide | 308.17 | 1 | 2 | 5 | Imidazole-propyl chain |

| 955314-81-5 | ~450* | 1 | 6 | 7 | Triazolo-thiadiazole |

*Estimated based on structural analogs.

生物活性

3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the condensation of 3-bromobenzoyl chloride with 2-amino-3-pyridinol in the presence of a base. The reaction conditions, including temperature and solvent choice, can significantly influence yield and purity.

Chemical Structure

The molecular formula for this compound is . Its structure features a bromine atom attached to a benzamide moiety, which is further substituted with a pyridine ring linked through an ether bond.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly those exhibiting resistance to conventional antibiotics. For instance, it has shown significant inhibition of biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. This activity is attributed to its ability to interfere with quorum sensing (QS), a mechanism that bacteria use to coordinate their behavior in biofilms .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition (%) |

|---|---|---|

| Pseudomonas aeruginosa | 32 µg/mL | 75 |

| Staphylococcus aureus | 16 µg/mL | 80 |

Anticancer Activity

In cancer research, this compound has been evaluated for its pro-apoptotic effects on various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 2.93 µM. The compound induces apoptosis through the activation of caspases, particularly caspase-3 and caspase-9, which are critical mediators in the apoptotic pathway .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.93 | Caspase activation |

| HeLa | 5.10 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Quorum Sensing Inhibition : By disrupting QS pathways in bacteria, the compound reduces biofilm formation and enhances susceptibility to antibiotics.

- Apoptosis Induction : In cancer cells, it triggers apoptosis by activating caspases and modulating apoptotic markers such as Bax and Bcl-2 ratios, leading to cell death .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyridinyl-benzamides, including the compound in focus, significantly impaired biofilm development in Pseudomonas aeruginosa. The results indicated that these compounds could serve as templates for developing new anti-QS agents .

- Cancer Research : In vitro studies on MCF-7 cells showed that treatment with the compound resulted in increased levels of active caspase-3 and -9, confirming its role in promoting apoptosis through intrinsic pathways .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves bromination of a benzamide precursor followed by coupling with a pyridyloxy-substituted benzylamine. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeCl₃) for regioselective bromination .

- Amide Coupling : Employ coupling agents like EDCI/HOBt or PyBOP under inert conditions (e.g., dry DMF, 0–5°C) to minimize side reactions .

- Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and temperature to enhance yields. Monitoring via TLC or HPLC is critical for reaction progress .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., δ ~8.1 ppm for pyridyl protons, δ ~4.5 ppm for benzyl CH₂) .

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z ~415 for C₁₉H₁₄BrN₂O₂).

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What biological screening approaches are recommended to assess the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In Vitro Kinase Assays : Use ATP-competitive assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR) .

- Cell-Based Assays : Evaluate IC₅₀ in cancer cell lines (e.g., MCF-7, HeLa) using MTT or CellTiter-Glo® .

- Selectivity Profiling : Screen against kinase panels (e.g., KinomeScan) to identify off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on the benzamide core?

- Methodological Answer :

- Substituent Variation : Replace bromine with Cl, F, or methyl groups to assess electronic effects. Modify the pyridyloxy group to imidazole or thiazole rings .

- Biological Testing : Compare inhibitory activity across derivatives using dose-response curves. Tabulate results:

| Substituent | IC₅₀ (Kinase X, nM) | Selectivity Ratio (Kinase X/Y) |

|---|---|---|

| Br | 12 ± 1.5 | 8.2 |

| Cl | 18 ± 2.1 | 5.6 |

| F | 25 ± 3.0 | 3.4 |

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What methodologies are effective in resolving contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Assay Replication : Repeat experiments under standardized conditions (e.g., fixed ATP concentration, pH 7.4) .

- Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-target analysis) or SPR (binding kinetics) .

- Data Normalization : Use Z-factor or strictly standardized mean difference (SSMD) to quantify assay robustness .

Q. How can X-ray crystallography and SHELX software be applied to determine the compound’s crystal structure?

- Methodological Answer :

- Crystallization : Grow single crystals via vapor diffusion (e.g., 1:1 DMSO/water) at 4°C .

- Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.2 Å) data.

- Structure Refinement :

- SHELXT : Solve phase problem via dual-space methods .

- SHELXL : Refine anisotropic displacement parameters and validate with R-factor (<0.05) and Fo-Fc maps .

- Key Metrics :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Resolution (Å) | 1.15 |

| R-factor | 0.043 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。